molecular formula C15H17NOS B5352486 N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B5352486
M. Wt: 259.4 g/mol
InChI Key: JQVFCESQHYSVMI-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide typically involves the condensation of 2,4-dimethylphenyl ethylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or receptor binding. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-Dimethylphenyl)ethyl]thiophene-2-carboxamide
  • N-{2-[(4-chlorobenzyl)thio]ethyl}thiophene-2-carboxamide
  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-thiophene-2-carboxamide

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,4-dimethylphenyl ethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h4-9,12H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVFCESQHYSVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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